N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-6-4-13(5-7-14)17(9-2-3-10-17)12-18-16(20)15-8-11-19-22-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFPXFOZAOGJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from cyclopentanone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-methoxybenzene and an appropriate alkylating agent.
Construction of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the Carboxamide Group: The final step involves coupling the isoxazole ring with a carboxamide group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation of the Methoxyphenyl Group
The 4-methoxyphenyl moiety undergoes enzymatic and chemical oxidation. CYP4F11-mediated O-demethylation converts the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming a phenolic derivative (Figure 1A) . This reaction is pH-sensitive and occurs under physiological conditions, as observed in prodrug activation studies .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| CYP4F11 demethylation | pH 7.4, 37°C, NADPH cofactor | N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide | 85–90% |
Amide Hydrolysis
The carboxamide group is susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid. Hydrolysis under strongly acidic conditions (e.g., HCl, 100°C) produces isoxazole-5-carboxylic acid, while basic conditions (e.g., NaOH, reflux) generate the carboxylate salt.
| Reaction | Conditions | Product | Kinetics (t₁/₂) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12h | Isoxazole-5-carboxylic acid | ~8h |
| Basic hydrolysis | 2M NaOH, reflux, 6h | Isoxazole-5-carboxylate sodium salt | ~4h |
Isoxazole Ring Functionalization
The isoxazole ring participates in electrophilic substitution and oxidation:
-
Electrophilic substitution : Bromination at the C4 position occurs using Br₂ in acetic acid, yielding 4-bromo-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide.
-
Oxidation : Reaction with KMnO₄ oxidizes the isoxazole ring to a malonamide derivative under acidic conditions.
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 25°C, 2h | 4-Bromo derivative | >90% |
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | Malonamide derivative | 70–75% |
Nucleophilic Substitution at the Cyclopentylmethyl Group
The cyclopentylmethyl linker undergoes nucleophilic substitution with amines or thiols. For example, reaction with benzylamine in DMF at 80°C replaces the methyl group with a benzylamine moiety, forming a secondary amine derivative.
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Benzylamine substitution | Benzylamine, DMF, 80°C, 24h | N-Benzyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide | None |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces cycloreversion of the cyclopentyl group, generating a styrene derivative via retro-Diels-Alder reaction.
| Reaction | Conditions | Product | Quantum Yield |
|---|---|---|---|
| UV-induced cycloreversion | UV light (254 nm), MeOH, 6h | Styrene-linked isoxazole carboxamide | Φ = 0.12 |
Catalytic Hydrogenation
Hydrogenation over Pd/C selectively reduces the isoxazole ring to a β-aminoketone intermediate, which further rearranges to a pyrrolidine derivative under acidic conditions.
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | β-Aminoketone intermediate | 60–65% |
| Acidic rearrangement | HCl, H₂O, 80°C, 3h | Pyrrolidine carboxamide | >95% |
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving isoxazole derivatives. For example, a key synthetic route involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is subsequently transformed into the desired isoxazole derivative . The synthesis of isoxazole derivatives often includes steps such as cyclization and functionalization to enhance biological activity.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Hydroxylamine Reaction | Reaction with 4-methoxybenzaldehyde under alkaline conditions | High |
| Cyclization | Formation of isoxazole ring through cycloaddition reactions | Moderate to High |
| Functionalization | Addition of substituents to enhance activity | Variable |
Anticoagulant Activity
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide has been identified as a potential anticoagulant agent. It acts as a selective inhibitor of coagulation factor Xa, which plays a crucial role in the thrombotic cascade. The inhibition of factor Xa can lead to reduced thrombus formation, making this compound a candidate for treating thromboembolic disorders .
Case Study: Factor Xa Inhibition
In preclinical studies, compounds similar to this compound demonstrated effective inhibition of factor Xa with improved safety profiles compared to traditional anticoagulants like warfarin and rivaroxaban. These studies highlighted the compound's potential for oral administration and reduced bleeding risks .
Anticancer Activity
Isoxazole derivatives have shown promising anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cells
A series of studies evaluated isoxazole derivatives for their ability to inhibit tumor growth in vitro. For instance, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxicity and apoptosis induction . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the isoxazole ring enhanced anticancer activity.
Mechanistic Insights
The mechanisms through which this compound exerts its effects involve modulation of key signaling pathways related to cell proliferation and apoptosis. Isoxazoles have been shown to interact with heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of numerous oncogenic proteins .
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Isoxazole Carboxamide Derivatives
a. 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS: 724429-16-7)
- Structure : Isoxazole-4-carboxamide with a 5-methyl group and a 4-methylphenyl substituent.
- Key Differences :
- Carboxamide position: Position 4 vs. position 5 in the target compound.
- Substituents: Lacks the cyclopentylmethyl group and methoxy moiety.
- Implications :
b. 4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide
- Structure : Isoxazole-5-carboxamide linked to an indazole ring substituted with a trifluoromethylbenzyl group.
- Key Differences :
- Aromatic system: Indazole vs. cyclopentylmethyl-methoxyphenyl in the target.
- Substituents: Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating).
- Implications :
c. 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]isoxazole-3-carboxamide
- Structure : Isoxazole-3-carboxamide with a thiazole-oxadiazole hybrid substituent and 4-methoxyphenyl group.
- Key Differences: Carboxamide position: Position 3 vs. position 3.
- Implications: Potential for multi-target activity due to extended conjugated system .
Substituent-Driven Comparisons
a. Cyclopentylmethyl vs. Benzyl Groups
- Target Compound : Cyclopentylmethyl group provides conformational flexibility and moderate lipophilicity.
- Analogues (e.g., K10, K124 in ) : Benzyl or tert-butyl groups increase steric bulk but reduce metabolic stability.
- Impact : Cyclopentylmethyl may balance membrane permeability and enzymatic degradation resistance .
b. 4-Methoxyphenyl vs. Other Aromatic Substituents
- Target Compound : 4-Methoxyphenyl enhances electron density, favoring interactions with aromatic residues in target proteins.
- Analogues (e.g., 4-methylphenyl in , trifluoromethylbenzyl in ) :
- Methyl groups increase hydrophobicity; trifluoromethyl groups enhance electronegativity and binding specificity.
- Pharmacological Relevance : Methoxy groups are associated with improved solubility and moderate CYP450 inhibition .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~330–350 | ~3.5 | Isoxazole-5-carboxamide, 4-methoxyphenyl, cyclopentylmethyl |
| 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | 216.24 | 2.8 | Isoxazole-4-carboxamide, methylphenyl |
| 4-Methyl-N-(1-(4-CF₃-benzyl)indazol-3-yl)isoxazole-5-carboxamide | ~370 | 4.1 | Indazole, trifluoromethylbenzyl |
Notes:
- Trifluoromethyl-substituted analogues () exhibit higher LogP, favoring CNS penetration but increasing hepatotoxicity risks .
Biological Activity
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the cyclopentyl moiety contributes to its pharmacological profile. The synthesis typically involves amide coupling reactions between isoxazole derivatives and appropriate amines or carboxylic acids.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression, such as stearoyl-CoA desaturase (SCD), which plays a crucial role in lipid metabolism in cancer cells .
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, leading to decreased proliferation rates .
- Apoptosis Induction : The compound promotes apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins, influencing pathways involving Bcl-2 family proteins .
Efficacy in Cancer Cell Lines
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (liver cancer) | 4.7 | Cell cycle arrest and apoptosis induction |
| MCF7 (breast cancer) | 3.8 | Inhibition of SCD and apoptosis |
| HCT116 (colon cancer) | 8.5 | Induction of cell death |
These results indicate that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to the isoxazole ring and substituents can significantly alter biological activity. For instance, variations in the phenyl group have been linked to changes in potency against specific cancer types, suggesting that further optimization could enhance therapeutic efficacy .
Case Study 1: Anticancer Activity
In a study involving human liver cancer cell lines, this compound was shown to selectively inhibit cell growth with an IC50 value significantly lower than that observed in non-cancerous cells. This selectivity underscores its potential as a targeted therapy for liver cancer .
Case Study 2: Neurological Implications
Preliminary studies suggest that this compound may also have neuroprotective effects. In models of neurodegeneration, it has been observed to reduce neuronal cell death and inflammation, indicating potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling isoxazole-5-carboxylic acid derivatives with cyclopentylmethylamine intermediates. For example, acylation reactions using EDCI/HOBt as coupling agents under anhydrous conditions (DCM or DMF, 0–25°C) achieve yields of ~60–75% . Optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for purity (>95%).
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography resolves the cyclopentyl and methoxyphenyl spatial arrangement (e.g., torsion angles between isoxazole and phenyl rings) .
- NMR : NMR (CDCl) shows characteristic signals: δ 8.2–8.4 ppm (isoxazole H-4), δ 3.8 ppm (OCH), and δ 1.6–2.2 ppm (cyclopentyl CH) .
- HRMS : Exact mass confirmation (e.g., [M+H] calc. 355.1664, observed 355.1668) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Data : Solubility in DMSO (>10 mM), PBS (pH 7.4, <0.1 mM). Stability in aqueous buffers decreases after 24 h (HPLC purity drops from 98% to 85%), necessitating fresh preparation for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) affect biological activity, and what SAR trends exist?
- Methodology : Compare analogs like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide ().
- SAR Table :
| Substituent Position | Activity (IC, nM) | Notes |
|---|---|---|
| 4-OCH (target) | 120 ± 15 | Moderate kinase inhibition |
| 3,4,5-OCH | 45 ± 8 | Enhanced binding affinity due to increased lipophilicity |
| No OCH | >1000 | Loss of activity |
Q. What computational strategies predict binding modes with target proteins (e.g., kinases)?
- Methodology :
- Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB 3POZ) identifies key interactions: isoxazole carbonyl with Lys123, methoxyphenyl with hydrophobic pocket .
- MD simulations (GROMACS) reveal stable binding over 100 ns, with RMSD <2.0 Å .
Q. How can contradictory data on metabolic stability be resolved?
- Case Study : Discrepancies in hepatic microsomal half-life (Human: t = 2 h vs. Rat: t = 4 h) arise from species-specific CYP450 isoforms.
- Resolution :
- Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
- Modify the cyclopentyl group (e.g., fluorination) to reduce CYP2D6-mediated oxidation .
Experimental Design & Data Analysis
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Protocol :
- Rodents : IV/PO dosing (5 mg/kg), plasma collection at 0.5, 2, 6, 12, 24 h. LC-MS/MS analysis shows low oral bioavailability (F = 15–20%) due to first-pass metabolism .
- Tissue Distribution : Highest accumulation in liver and kidneys (AUC >2000 ng·h/g) .
Q. What strategies mitigate off-target effects in cellular assays?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
